
H-gGlu(OBn)-Glu(OMe)-OMe.Cl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-gGlu(OBn)-Glu(OMe)-OMe.Cl- is a synthetic compound that belongs to the class of peptides. This compound is characterized by the presence of two glutamic acid residues, one of which is benzylated (OBn) and the other is methylated (OMe). The compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-gGlu(OBn)-Glu(OMe)-OMe.Cl- typically involves the protection of the amino and carboxyl groups of glutamic acid, followed by selective benzylation and methylation. The process begins with the protection of the amino group using a suitable protecting group such as tert-butoxycarbonyl (Boc). The carboxyl groups are then protected using benzyl and methyl esters. The protected glutamic acid derivatives are then coupled using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). After the coupling reaction, the protecting groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of H-gGlu(OBn)-Glu(OMe)-OMe.Cl- can be scaled up using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient coupling of amino acids. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
H-gGlu(OBn)-Glu(OMe)-OMe.Cl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The benzyl and methyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the glutamic acid residues.
Reduction: Reduced forms of the benzyl and methyl esters.
Substitution: Substituted derivatives with new functional groups replacing the benzyl and methyl groups.
Applications De Recherche Scientifique
H-gGlu(OBn)-Glu(OMe)-OMe.Cl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Employed in studies of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of novel materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of H-gGlu(OBn)-Glu(OMe)-OMe.Cl- involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. In biological systems, it may interact with cell surface receptors, triggering signaling pathways that lead to various cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-gGlu-Glu-OMe: A similar compound without the benzyl group.
H-gGlu(OBn)-Glu-OH: A compound with a free carboxyl group instead of the methyl ester.
Uniqueness
H-gGlu(OBn)-Glu(OMe)-OMe.Cl- is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable tool in research for studying the effects of these modifications on peptide behavior and function.
Propriétés
Formule moléculaire |
C19H27ClN2O7 |
|---|---|
Poids moléculaire |
430.9 g/mol |
Nom IUPAC |
[(2S)-5-[[(2S)-1,5-dimethoxy-1,5-dioxopentan-2-yl]amino]-1,5-dioxo-1-phenylmethoxypentan-2-yl]azanium;chloride |
InChI |
InChI=1S/C19H26N2O7.ClH/c1-26-17(23)11-9-15(19(25)27-2)21-16(22)10-8-14(20)18(24)28-12-13-6-4-3-5-7-13;/h3-7,14-15H,8-12,20H2,1-2H3,(H,21,22);1H/t14-,15-;/m0./s1 |
Clé InChI |
KROGIBCTXPZUHL-YYLIZZNMSA-N |
SMILES isomérique |
COC(=O)CC[C@@H](C(=O)OC)NC(=O)CC[C@@H](C(=O)OCC1=CC=CC=C1)[NH3+].[Cl-] |
SMILES canonique |
COC(=O)CCC(C(=O)OC)NC(=O)CCC(C(=O)OCC1=CC=CC=C1)[NH3+].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



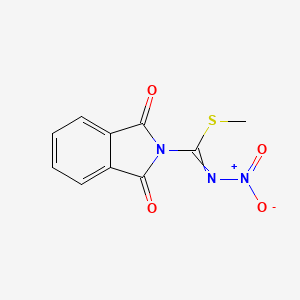
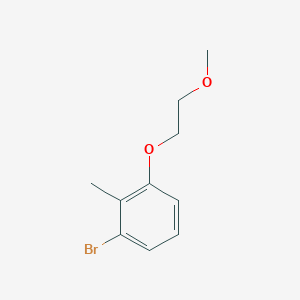
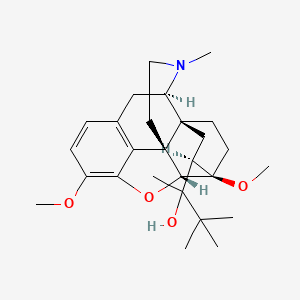
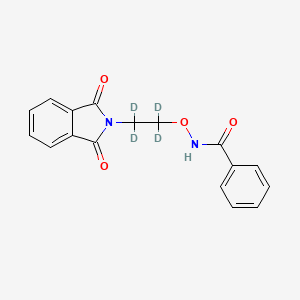
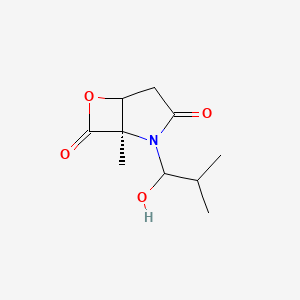
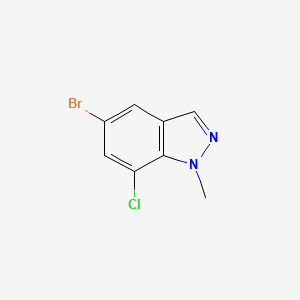
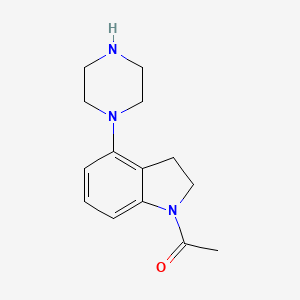

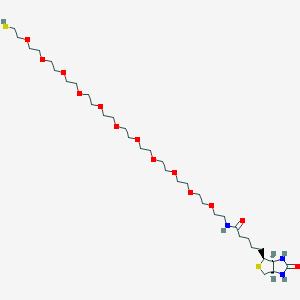
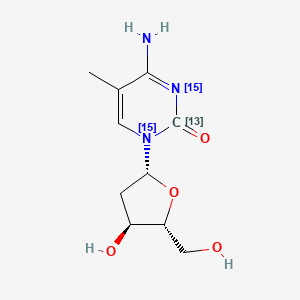

![(6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B13839839.png)

